(+)-Catequina Hidratada

Descripción general

Descripción

(+)-catechin monohydrate is the monohydrate of (+)-catechin. It has a role as a geroprotector. It contains a (+)-catechin.

Aplicaciones Científicas De Investigación

a. Salud cardiovascular:

Investigación sobre hidratos de gas natural

Aunque no está directamente relacionado con la salud o los cosméticos, la (+)-Catequina Hidratada está intrigantemente conectada a los hidratos de gas natural (NGH):

a. NGH como almacenamiento de carbono:En resumen, las aplicaciones de la this compound abarcan la salud, los cosméticos, los alimentos e incluso la investigación relacionada con la energía. Su versatilidad la convierte en un compuesto cautivador para la exploración científica . Si desea más detalles o tiene alguna pregunta adicional, no dude en preguntar. 😊

Mecanismo De Acción

Target of Action

It is known that catechins, a class of compounds to which (+)-catechin hydrate belongs, interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways . These interactions can influence cellular processes and contribute to the compound’s biological effects .

Mode of Action

As a catechin, it is likely to interact with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can alter the activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

Catechins are known to influence several pathways, including those involved in inflammation, oxidative stress, and cell signaling . The downstream effects of these pathway alterations can include changes in gene expression, cellular metabolism, and cell survival .

Pharmacokinetics

It is known that catechins are generally well-absorbed and can be distributed throughout the body . The bioavailability of catechins can be influenced by factors such as the presence of other compounds and the individual’s metabolic capacity .

Result of Action

Catechins are known to have antioxidant, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its molecular targets and its influence on biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Catechin Hydrate. For example, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the individual’s physiological environment, including their metabolic capacity and the presence of other compounds, can influence the compound’s efficacy .

Actividad Biológica

(+)-Catechin hydrate (CH) is a flavonoid commonly found in various plants, especially in green tea and red wine. It has garnered attention for its diverse biological activities, particularly its antioxidant, anticancer, and neuroprotective properties. This article synthesizes current research findings on the biological activity of (+)-Catechin hydrate, supported by data tables and case studies.

Antioxidant Activity

One of the primary biological activities of (+)-Catechin hydrate is its antioxidant effect . Catechins are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Mechanism : CH reduces reactive oxygen species (ROS) levels, which can lead to cellular damage. This effect is mediated through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

| Study | Method | Findings |

|---|---|---|

| In vivo (mice) | CH increased SOD and CAT levels, indicating enhanced antioxidant capacity. |

Anticancer Activity

Research has demonstrated that (+)-Catechin hydrate exhibits significant anticancer properties , particularly against breast cancer cells.

- Cell Proliferation : A study showed that CH inhibited the proliferation of MCF-7 human breast cancer cells by inducing apoptosis. The exposure to CH resulted in a significant increase in apoptotic markers such as caspase-3, -8, -9, and p53 in a dose-dependent manner .

| Concentration (μg/ml) | Apoptosis Rate (%) (24h) | Apoptosis Rate (%) (48h) |

|---|---|---|

| 150 | 40.7 | 43.73 |

| 300 | 41.16 | 52.95 |

- Mechanism : The induction of apoptosis was linked to the modulation of pro-apoptotic genes, suggesting that CH may serve as a potential chemotherapeutic agent for breast cancer treatment .

Neuroprotective Effects

(+)-Catechin hydrate also shows promise in neuroprotection , particularly in ischemic conditions.

- Study Findings : In a model of spinal cord ischemia, CH demonstrated protective effects against neuronal injury by enhancing antioxidant enzyme activity and reducing oxidative stress markers .

| Treatment Group | SOD Level Increase (%) | CAT Level Increase (%) |

|---|---|---|

| Control | - | - |

| CH (20 mg/kg) | Significant | Significant |

Sexual Function Enhancement

Recent studies have explored the effects of (+)-Catechin hydrate on sexual function .

- In Vivo Study : In Sprague Dawley rats, administration of CH improved sexual behavior without toxicity to the male reproductive system. Parameters such as mounting frequency and intromission were significantly enhanced .

| Treatment Group | Mount Frequency Increase (%) | Intromission Frequency Increase (%) |

|---|---|---|

| Vehicle Control | - | - |

| (+)-Catechin Hydrate | Significant | Significant |

Propiedades

IUPAC Name |

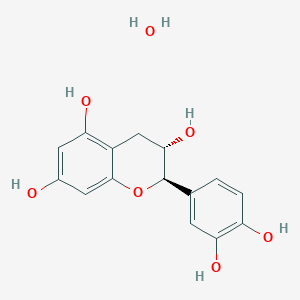

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007988 | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-48-4, 225937-10-0 | |

| Record name | (+)-Catechin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.